molecular formula C9H9FO3 B6315894 4-Fluoro-3-methoxy-5-methylbenzoic acid CAS No. 1427418-74-3

4-Fluoro-3-methoxy-5-methylbenzoic acid

Cat. No.: B6315894
CAS No.: 1427418-74-3
M. Wt: 184.16 g/mol
InChI Key: DOXVHDPZFBGFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-5-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxybenzaldehyde.

    Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

Scientific Research Applications

4-Fluoro-3-methoxy-5-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxy-5-methylbenzoic acid depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards its molecular targets. The methoxy and methyl groups contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

    4-Fluoro-3-methylbenzoic acid: Similar structure but lacks the methoxy group.

    3-Fluoro-4-methoxybenzoic acid: Similar structure but with different positions of the fluorine and methoxy groups.

    4-Fluoro-3-methylbenzoyl chloride: A derivative used in further chemical transformations.

Uniqueness: 4-Fluoro-3-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-fluoro-3-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXVHDPZFBGFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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